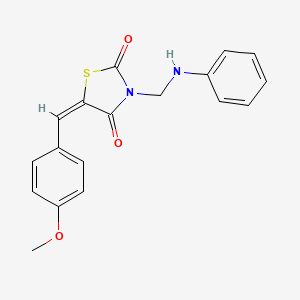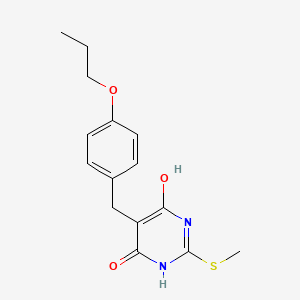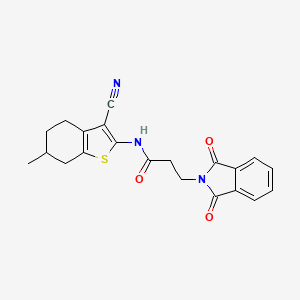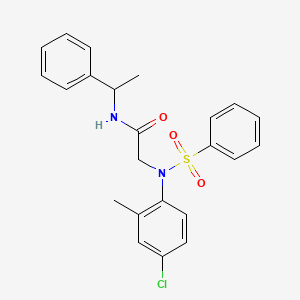![molecular formula C14H20N2O4S B5118264 N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5118264.png)
N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide, also known as MPS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Aplicaciones Científicas De Investigación
N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide has a range of potential applications in scientific research, including its use as a tool for studying ion channels and their role in various physiological processes. N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide has been found to be a potent blocker of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the sensation of pain and heat. N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide has also been studied as a potential treatment for various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mecanismo De Acción
N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide works by blocking the TRPV1 ion channel, which is involved in the sensation of pain and heat. This channel is found in a range of tissues throughout the body, including the skin, nerves, and brain. By blocking this channel, N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide can reduce the sensation of pain and heat, making it a potential treatment for a range of conditions.
Biochemical and Physiological Effects:
N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide has a range of biochemical and physiological effects, including its ability to reduce pain and inflammation, regulate glucose metabolism, and protect against neurodegeneration. N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide in lab experiments is its potency and specificity. N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide has been found to be a highly potent blocker of the TRPV1 ion channel, making it a useful tool for studying the role of this channel in various physiological processes. However, one limitation of using N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide in lab experiments is its potential for off-target effects. N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide has been found to interact with other ion channels and receptors, which may complicate its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide, including its potential as a treatment for various diseases, its use as a tool for studying ion channels and their role in various physiological processes, and its potential for off-target effects. Other areas of research may include the development of new synthesis methods for N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide, the optimization of its potency and specificity, and the identification of new targets for this compound. Overall, N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide is a promising compound with a range of potential applications in scientific research.
Métodos De Síntesis
N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide can be synthesized using a number of different methods, including the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with pyrrolidine, followed by reduction with sodium borohydride. Other methods involve the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with propanoyl chloride, followed by reduction with sodium borohydride. The resulting compound is then purified using a range of techniques, including column chromatography and recrystallization.
Propiedades
IUPAC Name |
N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-14(17)15-12-10-11(6-7-13(12)20-2)21(18,19)16-8-4-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFYEKIMUXUTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5118196.png)
![N-benzyl-2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetamide](/img/structure/B5118211.png)

![1-[3-({[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5118231.png)

![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5118244.png)
![8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline](/img/structure/B5118250.png)
![1-(2-methoxybenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5118253.png)

![7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5118273.png)
![[1-(3-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5118286.png)
![1-(2-chlorobenzyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5118294.png)